molecular formula C13H26ClN3O2 B12885544 tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12885544
M. Wt: 291.82 g/mol
InChI Key: CPZJCUJZNASBJI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C11H21N3O2Cl. This compound is often utilized as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.

Preparation Methods

The synthesis of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves a two-step process. The first step is the condensation of piperazine with 1-bromo-3-tert-butylpropane in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-3-tert-butylpiperazine, which is then reacted with hydrochloric acid to produce the final product.

Chemical Reactions Analysis

Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.

    Biology: This compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

    Medicine: It has been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.

    Industry: It is used as a ligand in coordination chemistry and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its role as a catalyst for certain reactions. It acts as a ligand in coordination chemistry and an inhibitor of enzymes. The compound binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.

Comparison with Similar Compounds

Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and properties. Similar compounds include:

  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl (3S)-3-(1-piperazinyl)-1-pyrrolidinecarboxylate

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H

InChI Key

CPZJCUJZNASBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl

Origin of Product

United States

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